2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(2,4-dichlorophenyl)nicotinamide
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Overview
Description
The compound “2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(2,4-dichlorophenyl)nicotinamide” is a chemical compound with a complex structure. It contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms . The pyridine ring is substituted with a chloro group and a trifluoromethyl group at the 3rd and 5th positions respectively . The 2nd position of the pyridine ring is attached to a sulfanyl group, which is further connected to a nicotinamide group substituted with a 2,4-dichlorophenyl group .
Molecular Structure Analysis
The molecular structure of this compound is quite complex due to the presence of multiple functional groups and a heterocyclic ring. The pyridine ring contributes to the planarity of the molecule, while the various substituents may introduce steric hindrance and affect the overall shape and properties of the molecule .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the various functional groups present. For instance, the pyridine ring might undergo electrophilic substitution reactions, while the trifluoromethyl group might be susceptible to nucleophilic attack. The sulfanyl group could potentially participate in redox reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar nicotinamide group and the electronegative chlorine and fluorine atoms could enhance the compound’s solubility in polar solvents . The compound’s melting point, boiling point, and density would depend on the strength of the intermolecular forces present .Scientific Research Applications
Agrochemical Industry
This compound is a part of the trifluoromethylpyridine (TFMP) derivatives which are extensively used in the agrochemical industry. The unique combination of the fluorine atom’s physicochemical properties and the pyridine moiety’s characteristics contribute to the biological activities of these derivatives . They are primarily employed for:
Pharmaceutical Research
In pharmaceuticals, TFMP derivatives, including the compound , are used due to their potential biological activities. They are involved in:
- Clinical Trials : Many candidates containing TFMP derivatives are undergoing clinical trials for future therapeutic applications .
Chemical Synthesis
The compound serves as a versatile intermediate in chemical synthesis, where it is used for:
Mechanism of Action
Target of Action
Compounds with a-CF3 group attached to a tertiary stereogenic center in a hetero aliphatic ring have been shown to exhibit improved drug potency toward reverse transcriptase enzyme inhibition .
Mode of Action
It’s known that the trifluoromethyl group (-cf3) can lower the pka of the cyclic carbamate by a key hydrogen bonding interaction with the protein, thereby improving drug potency .
Biochemical Pathways
It’s worth noting that compounds with similar structures have been used in the synthesis of agrochemicals and pharmaceutical ingredients . For instance, 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF) is used in the production of chlorfluazuron, an insect growth regulator .
Pharmacokinetics
The presence of the trifluoromethyl group (-cf3) in the compound could potentially influence its pharmacokinetic properties, as fluorinated compounds are known to exhibit unique pharmacokinetic characteristics .
Result of Action
It’s known that compounds with similar structures have been used in the synthesis of agrochemicals that inhibit the growth of target insects at their larval stages .
properties
IUPAC Name |
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-(2,4-dichlorophenyl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H9Cl3F3N3OS/c19-10-3-4-14(12(20)7-10)27-15(28)11-2-1-5-25-16(11)29-17-13(21)6-9(8-26-17)18(22,23)24/h1-8H,(H,27,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJGLINSBMCJBKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)SC2=C(C=C(C=N2)C(F)(F)F)Cl)C(=O)NC3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H9Cl3F3N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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